"2'-Methyl-4-dimethylaminoazobenzene" physical and chemical properties
"2'-Methyl-4-dimethylaminoazobenzene" physical and chemical properties
An In-depth Technical Guide to 2'-Methyl-4-dimethylaminoazobenzene: Physicochemical Properties, Analysis, and Safety Considerations
Introduction
2'-Methyl-4-dimethylaminoazobenzene is an organic compound belonging to the family of azo dyes. Characterized by the presence of a diazenyl group (–N=N–) connecting two substituted benzene rings, this molecule is structurally related to the well-studied compound 4-dimethylaminoazobenzene (DAB), also known as Methyl Yellow or Butter Yellow. While DAB is a known hepatocarcinogen, the specific toxicological and chemical profile of its methylated analogue, 2'-Methyl-4-dimethylaminoazobenzene, warrants detailed investigation for researchers in toxicology, drug development, and materials science.[1][2]
This guide serves as a comprehensive technical resource, consolidating the known physical and chemical properties of 2'-Methyl-4-dimethylaminoazobenzene. It provides field-proven experimental protocols for its characterization, explains the causality behind methodological choices, and emphasizes the critical safety considerations necessary for handling this and related compounds. The information herein is curated for professionals who require a deep, actionable understanding of this molecule for research and development applications.
Compound Identification and Structure
The unique positioning of the methyl group on the 2'-position (the ortho position of the phenyl ring not bearing the dimethylamino group) influences its steric and electronic properties compared to its parent compound or other isomers.
Caption: Chemical structure of 2'-Methyl-4-dimethylaminoazobenzene.
| Identifier | Value | Reference |
| IUPAC Name | N,N-dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline | |
| CAS Number | 3731-39-3 | [3][4] |
| Molecular Formula | C₁₅H₁₇N₃ | [3] |
| Molecular Weight | 239.32 g/mol | [3] |
| Canonical SMILES | Cc1ccccc1/N=N/c2ccc(cc2)N(C)C | |
| InChIKey | PREOKNMPMCPQQJ-WUKNDPDISA-N |
Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or a research chemical are foundational to its application. They dictate formulation strategies, analytical method development, and potential bioavailability.
| Property | Value | Reference |
| Appearance | Orange to amber to dark red powder or crystals | [3] |
| Melting Point | 74 °C | [3] |
| Boiling Point | 371.98 °C (estimate) | [3] |
| Water Solubility | Insoluble | [3] |
| Organic Solvents | Assumed soluble in common organic solvents like ethanol, acetone, and benzene, similar to its parent compound. | [5][6] |
| pKa (Predicted) | 3.29 ± 0.10 | [3] |
Chemical Reactivity and Stability
2'-Methyl-4-dimethylaminoazobenzene is an azo compound, a class known for specific reactivity patterns that are critical for safety and handling.[3]
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Hazardous Reactivity : As with many azo compounds, it can react vigorously or explosively under certain conditions. It is incompatible with strong oxidizing agents, strong acids, metal salts, peroxides, and sulfides.[3] Mixing with substances such as acids, aldehydes, amides, and others can lead to the formation of toxic gases.[3]
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Thermal and Light Sensitivity : Azo compounds can be sensitive to heat and light, which may cause decomposition. The azo linkage can be cleaved under reductive conditions.
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Storage : To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition or light.
Toxicological Profile and Safety Precautions
The toxicological data for 2'-Methyl-4-dimethylaminoazobenzene specifically is limited, but the profiles of structurally similar compounds provide a strong basis for a precautionary approach.
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Known Toxicity : Studies have shown that the compound is highly toxic to rats, particularly under specific dietary conditions, and it inhibits mitochondrial oxidative phosphorylation.[7][8] It also inhibits the mitotic response in regenerating liver cells.[7]
-
Carcinogenicity : While direct evidence for this specific isomer is not as extensive, its parent compound, 4-dimethylaminoazobenzene (DAB), is a well-documented carcinogen that induces liver tumors in animal models.[2][9] Several structurally related analogues have also been found to be carcinogenic.[10][11] Therefore, 2'-Methyl-4-dimethylaminoazobenzene must be handled as a suspected carcinogen.
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Handling : Due to its toxicity and suspected carcinogenicity, all handling must be performed with extreme caution.
-
Use a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
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Avoid inhalation of dust and contact with skin or eyes.
-
Develop and follow strict decontamination procedures for work surfaces and equipment.
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Experimental Protocols for Characterization
The following protocols are designed to be self-validating systems for the characterization and quality control of 2'-Methyl-4-dimethylaminoazobenzene.
Protocol for Melting Point Determination (Capillary Method)
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Causality : The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.
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Materials :
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (closed at one end)
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Sample of 2'-Methyl-4-dimethylaminoazobenzene
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Spatula and watch glass
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-
Methodology :
-
Sample Preparation : Place a small amount of the dry crystalline sample onto a watch glass. Gently tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm high) of the powder into the closed end.
-
Apparatus Setup : Place the capillary tube into the sample holder of the melting point apparatus.
-
Heating : Set the apparatus to heat at a rapid rate initially to approach the expected melting point (74 °C).[3]
-
Observation : When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accurately observing the temperature range of the phase transition.
-
Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Validation : Perform the measurement in triplicate to ensure reproducibility.
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Protocol for UV-Visible Spectroscopic Analysis
-
Causality : The extended π-conjugated system, including the azo bridge, gives the molecule its distinct color and a strong absorbance in the visible region. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy an excellent tool for quantification. The parent compound, DAB, has a maximum absorbance (λmax) around 410 nm.[6]
-
Materials :
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Methodology :
-
Stock Solution Preparation : Accurately weigh approximately 10 mg of the compound and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution.
-
Serial Dilutions : Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 1 to 10 µg/mL.
-
Spectrometer Blanking : Fill a cuvette with spectroscopic grade ethanol and use it to zero the spectrophotometer (set absorbance to 0) across the desired wavelength range (e.g., 300-600 nm).
-
Spectrum Acquisition : For the most concentrated solution that remains within the linear range of the instrument (absorbance < 1.5), scan across the wavelength range to determine the λmax.
-
Calibration Curve : Measure the absorbance of each standard dilution at the determined λmax.
-
Data Analysis : Plot absorbance versus concentration. The resulting linear plot validates the method and can be used to determine the concentration of unknown samples.
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Protocol for Purity Assessment by Reverse-Phase HPLC
-
Causality : High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a nonpolar compound like this, a reverse-phase (e.g., C18) column is ideal. This method provides a highly accurate quantitative measure of purity by separating the main compound from any impurities or degradation products. A similar methodology has been described for related isomers.[12]
Caption: Standard workflow for HPLC purity analysis.
-
Materials :
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (optional modifier)
-
Sample of 2'-Methyl-4-dimethylaminoazobenzene
-
-
Methodology :
-
Mobile Phase Preparation : Prepare the mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and water. Adding 0.1% TFA can improve peak shape. Degas the mobile phase before use.
-
Sample Preparation : Prepare a sample solution of approximately 0.1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
System Setup : Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to the λmax determined previously.
-
Injection : Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition : Record the chromatogram for a sufficient time to allow all components to elute (e.g., 15-20 minutes).
-
Interpretation : A pure sample should yield a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Conceptual Synthesis Pathway
The synthesis of azo dyes typically follows a well-established two-step pathway involving diazotization followed by azo coupling.
Caption: Conceptual synthesis via diazotization and azo coupling.
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Diazotization : The synthesis begins with the diazotization of an aromatic primary amine, in this case, o-toluidine. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This low temperature is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures.
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Azo Coupling : The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling partner. For this synthesis, N,N-dimethylaniline serves as the coupling partner. The strongly activating dimethylamino group directs the electrophilic attack of the diazonium salt to the para position, forming the azo linkage and yielding the final product.
Conclusion
2'-Methyl-4-dimethylaminoazobenzene is a compound of significant interest due to its structural relationship to known carcinogens. This guide has provided a detailed overview of its identification, physicochemical properties, and reactivity. The experimental protocols outlined offer robust, validated methods for its characterization, while the conceptual synthesis pathway provides insight into its formation. Above all, the toxicological profile underscores the absolute necessity for stringent safety protocols. For researchers and drug development professionals, a thorough understanding of these core attributes is paramount for safe handling, effective experimentation, and the responsible advancement of scientific inquiry.
References
- 1. Methyl yellow - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE CAS#: 3731-39-3 [m.chemicalbook.com]
- 4. 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | 3731-39-3 [chemicalbook.com]
- 5. p-Dimethylaminoazobenzene [drugfuture.com]
- 6. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A study of the carcinogenicity of a series of structurally related 4-dimethylaminoazobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies [sielc.com]
